molecular formula C9H11FN2O B2554772 (6-Fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine CAS No. 1314973-47-1

(6-Fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine

Cat. No.: B2554772
CAS No.: 1314973-47-1
M. Wt: 182.198
InChI Key: FRKCOTUKSNTXTE-UHFFFAOYSA-N
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Description

(6-Fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine typically involves the reaction of 6-fluoro-3,4-dihydro-2H-chromen-4-one with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-4-one derivatives, while reduction can produce hydrazine-substituted chromenes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
  • 6-Fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
  • 6-Fluoro-3,4-dihydro-2H-chromen-2-yl)acetic acid

Uniqueness

What sets (6-Fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine apart from similar compounds is its hydrazine functional group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a bioactive molecule.

Properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-6-1-2-9-7(5-6)8(12-11)3-4-13-9/h1-2,5,8,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKCOTUKSNTXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1NN)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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